molecular formula C24H19NO3 B3444013 2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate

2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate

Cat. No. B3444013
M. Wt: 369.4 g/mol
InChI Key: HNCPZJNMSVIIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate, also known as BIQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIQ belongs to the class of indole-based compounds and is a derivative of indomethacin, a non-steroidal anti-inflammatory drug.

Mechanism of Action

The mechanism of action of 2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate involves the inhibition of COX-2 activity. COX-2 is an enzyme that converts arachidonic acid to prostaglandins, which are involved in the inflammatory response. 2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-angiogenic effects. In vitro studies have shown that 2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate inhibits the activity of COX-2 and reduces the production of prostaglandins. In vivo studies have shown that 2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate reduces inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate has also been shown to inhibit the growth of cancer cells and to suppress the formation of new blood vessels, which are essential for tumor growth.

Advantages and Limitations for Lab Experiments

2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also limitations to the use of 2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate in lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetics have not been fully characterized. Further studies are needed to determine the optimal dose and route of administration for 2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate.

Future Directions

There are several future directions for the research on 2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate. One area of research is the development of new derivatives of 2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of 2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate in other inflammatory conditions and cancer types. Moreover, the mechanism of action of 2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate needs to be further elucidated to better understand its therapeutic potential. Finally, the development of new delivery systems for 2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate could improve its bioavailability and efficacy in vivo.
Conclusion
In conclusion, 2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate is a promising chemical compound that has potential therapeutic applications in the treatment of inflammatory conditions and cancer. The synthesis method of 2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate has been optimized, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the therapeutic potential of 2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate and to develop new derivatives and delivery systems for its use in clinical settings.

Scientific Research Applications

2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. 2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Inhibition of COX-2 activity leads to a decrease in the production of prostaglandins, which are responsible for pain and inflammation. 2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate has also been shown to inhibit the growth of cancer cells and to suppress the formation of new blood vessels, which are essential for tumor growth.

properties

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-(1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c26-23(19-12-10-18(11-13-19)17-6-2-1-3-7-17)16-28-24(27)14-20-15-25-22-9-5-4-8-21(20)22/h1-13,15,25H,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCPZJNMSVIIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-(1H-indol-3-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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